molecular formula C12H14ClNO4S B022902 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid CAS No. 109029-95-0

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

Cat. No. B022902
CAS RN: 109029-95-0
M. Wt: 303.76 g/mol
InChI Key: RYCLZKQOCUAPMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Again, specific synthesis information for “2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid” is not available. There is some information on a related compound, "2-chloro-5-(piperidine-1-sulfonyl)aniline" , but the details of its synthesis are not provided.


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid” is not available. The closest compound I found is "2-Chloro-5-(piperidine-1-sulfonyl)benzaldehyde" , which has a molecular formula of C12H14ClNO3S and a molecular weight of 287.76 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid” are not available. The closest compound I found is "2-chloro-5-(piperidine-1-sulfonyl)aniline" , but the available information does not provide a comprehensive analysis of its properties.

Scientific Research Applications

Proteomics Research

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid: is utilized in proteomics research, where it serves as a reagent for the modification of proteins and peptides. This compound can react with amino groups in proteins, thereby aiding in the study of protein structure and function .

Synthesis of N-Arylanthranilic Acid Derivatives

This compound is used in the synthesis of N-arylanthranilic acid derivatives , which have various pharmacological activities. These activities include antibacterial, anti-inflammatory, antimalarial, and anticancer properties. The derivatives are synthesized through amination reactions, often in superheated water, which is an environmentally friendly medium .

Development of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

The chemical structure of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid allows for its use in the development of NSAIDs. These drugs are used to treat conditions like osteoarthritis and rheumatoid arthritis. The compound’s derivatives, such as flufenamic and mefenamic acids, are explored for their analgesic properties .

Antimicrobial Activity

Research has been conducted on compounds containing the sulfonamide moiety for their potential antimicrobial activity. Derivatives of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid are assessed for their effectiveness against various microbial strains, contributing to the discovery of new antimicrobial agents .

Cancer Research

In cancer research, derivatives of this compound are evaluated for their cytotoxic activity against different cancer cell lines, including human lung carcinoma (A-549) and human breast carcinoma (MCF-7). This research is crucial for the development of new anticancer therapies .

Environmental Chemistry

The compound’s role in environmental chemistry includes its use as an intermediate in the synthesis of more complex molecules. Its reactions in superheated water demonstrate its potential in green chemistry applications, reducing the need for harmful solvents and catalysts .

Safety and Hazards

The safety and hazards of “2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid” are not available. For the related compound “2-chloro-5-(piperidine-1-sulfonyl)aniline”, some safety information is provided . It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

2-chloro-5-piperidin-1-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCLZKQOCUAPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354282
Record name 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

CAS RN

109029-95-0
Record name 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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